Chloro(pyridine)gold

Homogeneous Gold Catalysis Kinetic Studies Catalyst Inhibition

Select Chloro(pyridine)gold(I) (CAS 22355-16-4) when your research demands a defined Au(I) precursor with N-stabilized reactivity. Unlike common phosphine-based catalysts, the pyridine ligand governs its unique lability and activation pathway, essential for alkyne activation, solid-state aurophilic interactions, and patented antiarthritic bis(pyridine)gold(1+) synthesis. Note its thermal sensitivity (decomposes >-30°C) requires controlled sourcing. For Au(III)-catalyzed N-heterocycle synthesis, procure the trichloro variant.

Molecular Formula C5H5AuClN
Molecular Weight 311.52 g/mol
CAS No. 22355-16-4
Cat. No. B15484710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(pyridine)gold
CAS22355-16-4
Molecular FormulaC5H5AuClN
Molecular Weight311.52 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.Cl[Au]
InChIInChI=1S/C5H5N.Au.ClH/c1-2-4-6-5-3-1;;/h1-5H;;1H/q;+1;/p-1
InChIKeyIXQITMOHIAYCOM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro(pyridine)gold (CAS 22355-16-4): Procurement Guide for a Versatile Gold(I) and Gold(III) Precursor


Chloro(pyridine)gold (CAS 22355-16-4) is an organogold coordination compound that exists in two primary oxidation states: the gold(I) complex, formulated as AuCl(py), and the gold(III) complex, AuCl3(py) [1]. The gold(I) species is a linear, two-coordinate complex, while the gold(III) form adopts a square planar geometry [1][2]. This compound class is established as a key precursor in homogeneous catalysis, particularly for alkyne activation and oxidation reactions, and serves as a synthetic building block for more elaborate gold complexes in medicinal chemistry and materials science [1][3].

Chloro(pyridine)gold (CAS 22355-16-4): Why Analog Substitution Introduces Performance and Handling Risks


Substituting chloro(pyridine)gold with another gold-chloride complex, such as chloro(triphenylphosphine)gold(I) (PPh3AuCl) or a simple gold halide, is not a trivial exchange. The pyridine ligand in AuCl(py) is a key determinant of the complex's reactivity, stability, and activation pathway. For instance, the inhibition of gold(I) catalysts by free pyridine derivatives—a common byproduct in oxidative reactions using N-oxides—is a well-documented phenomenon that can dramatically reduce catalytic activity [1]. Furthermore, the specific electronic and steric properties of the pyridine ligand dictate the stability and substitutional lability of the complex, which directly impacts its performance as a precatalyst [2]. Its marked thermal and photosensitivity, with the AuI(py) analogue decomposing above -30 °C, underscores the critical need for controlled sourcing and handling procedures that may not apply to more robust phosphine-based gold complexes [3].

Chloro(pyridine)gold (CAS 22355-16-4): Direct Comparative Performance Evidence for Sourcing Decisions


Gold(I)-Pyridine Complexes as Catalyst Inhibitors: A Measured Kinetic Penalty

In gold(I)-catalyzed oxidation reactions using pyridine N-oxides as oxygen transfer reagents, the generation of free pyridine as a byproduct leads to a quantifiable inhibition of the gold catalyst. An extensive kinetic study of selected gold(I) catalysis reactions demonstrated a decrease in catalytic activity directly correlated with the presence of pyridine derivatives [1]. This inhibition is not a factor when using alternative catalyst systems that do not generate pyridine byproducts, highlighting a specific advantage of processes that can mitigate or avoid this pathway. The study used a range of pyridine derivatives to establish a correlation between the electronic structure of the heterocycle and the observed inhibition constants [1].

Homogeneous Gold Catalysis Kinetic Studies Catalyst Inhibition N-Oxide Oxygenation

Gold(I) vs. Gold(III): Oxidation State Dictates Catalytic Profile and Precursor Lability

The catalytic landscape for gold is predominantly defined by the oxidation state. Most gold-catalyzed reactions rely on stable gold(I) precatalysts, while gold(III) complexes have been less explored [1]. Chloro(pyridine)gold exists in both oxidation states, but their reactivities and applications diverge significantly. For instance, in the direct oxidation of ethane to acetic acid, a comparative study showed that the gold(I) catalyst chloro(trimethylphosphine)gold(I) and the gold(III) catalyst dichloro(2-pyridinecarboxylato)gold(III) exhibit different activities, with the gold(I) phosphine complex achieving an acetic acid yield of ca. 21% under homogeneous conditions [2]. This performance is distinct from that of simple pyridine-gold(III) complexes, which often function as N-stabilized catalysts in other reaction manifolds .

Homogeneous Gold Catalysis Gold(I) vs. Gold(III) Reactivity Precatalyst Activation Phosphine Ligands

Thermal Stability Defines Handling Protocols: AuI(py) Decomposes Above -30 °C

The pyridine adducts of gold halides exhibit marked thermal and photosensitivity. A foundational study on the properties of AuCl·py and AuI·py established that these compounds are both light-sensitive and thermally unstable [1]. Crucially, AuI·py was found to decompose at temperatures above -30 °C, and AuCl·py is similarly described as thermically very unstable [1]. This property is not typical of more robust gold complexes such as chloro(triphenylphosphine)gold(I) (PPh3AuCl), which are air- and moisture-stable solids. The thermal lability of chloro(pyridine)gold(I) necessitates strict low-temperature storage and handling protocols, which must be considered during procurement and experimental planning.

Gold(I) Halides Pyridine Adducts Thermal Stability Crystal Structure

Synthetic Utility as a Building Block: A Validated Route to Bioactive Bis(pyridine)gold(I) Salts

Chloro(pyridine)gold(I) is not merely a catalyst; it is a versatile building block in medicinal gold chemistry. A patent from 1977 describes an advantageous process for using chloro(pyridine)gold(I) as a starting material for the synthesis of bis(pyridine)gold(1+) salts, which are useful in the treatment of arthritis [1]. The procedure involves reacting chloro(pyridine)gold(I) with pyridine and a silver or sodium salt to form the active pharmaceutical ingredient. This established synthetic pathway provides a clear, documented use case for this compound as a precursor to bioactive gold(I) complexes, differentiating it from other gold(I) halides that may not offer this straightforward derivatization.

Gold(I) Complexes Antiarthritic Agents Synthetic Precursor Pharmaceutical Patents

Quantified Solid-State Architecture: Distinct Au-Au Distances Govern Aurophilic Interactions

The solid-state structure of chloro(pyridine)gold(I) reveals a unique tetranuclear zig-zag chain of gold atoms with specific Au-Au distances of 324.9 and 341.6 pm [1]. This contrasts with the analogous iodo complex, (AuI·py)4, which forms a linear Au4 chain with a much shorter Au-Au distance of 299.0 pm [1]. These distinct distances are a direct consequence of the halide ligand and dictate the strength and nature of aurophilic interactions, which in turn influence the compound's solid-state packing and potentially its luminescence properties [2]. This level of structural detail is absent for many common gold precatalysts and is crucial for applications in crystal engineering and materials science.

Crystal Engineering Aurophilic Interactions X-ray Diffraction Solid-State Structure

Chloro(pyridine)gold (CAS 22355-16-4): Recommended Sourcing Scenarios Based on Verified Performance Data


As a Source of Gold(III) for N-Stabilized Catalysis in Heterocycle Synthesis

Procure chloro(pyridine)gold(III) when developing gold(III)-catalyzed reactions, particularly those requiring an N-stabilized gold center for synthesizing nitrogen-containing heterocycles like tetrahydroisoquinolines . Its use as a defined gold(III) precursor is established, and its reactivity profile is distinct from the more common gold(I) phosphine catalysts, making it a valuable tool for exploring less-investigated gold(III) catalytic cycles [1].

As a Key Intermediate for the Synthesis of Bioactive Bis(pyridine)gold(I) Salts

Select chloro(pyridine)gold(I) as a starting material for synthesizing gold-based pharmaceutical candidates, specifically bis(pyridine)gold(1+) salts with documented antiarthritic activity . The patented synthetic route provides a reliable, room-temperature method to access these bioactive compounds, offering a clear advantage over less-defined or multi-step syntheses from other gold(I) precursors .

For Crystal Engineering Studies Focused on Modulated Aurophilic Interactions

Choose chloro(pyridine)gold(I) for solid-state chemistry and materials science investigations where the precise modulation of aurophilic interactions is required. The well-characterized crystal structure, with its distinct Au-Au zig-zag chain distances of 324.9 and 341.6 pm, provides a reliable benchmark for designing supramolecular architectures and studying the relationship between halide identity and solid-state packing . This application is directly supported by quantitative structural data and is less relevant for non-halide gold complexes.

In Mechanistic Studies of Catalyst Inhibition by Pyridine Byproducts

Utilize chloro(pyridine)gold(I) as a model compound in kinetic and mechanistic investigations of gold(I) catalysis, particularly those examining the inhibitory effects of pyridine and its derivatives . Its well-defined structure and known lability make it an ideal candidate for studying catalyst deactivation pathways, information that is critical for optimizing reaction conditions and selecting appropriate oxidants in oxidative gold catalysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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